
1,7-Heptanediamine, N,N'-bis(3-aminopropyl)-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- is a chemical compound with the molecular formula C13H32N4. It is a diamine derivative, characterized by the presence of two amino groups attached to a heptane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- typically involves the reaction of heptanediamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-: This compound is similar in structure but lacks the 4,4-dimethyl groups.
N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: Another similar compound with slight variations in the positioning of the amino groups.
Uniqueness
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- is unique due to the presence of the 4,4-dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
197658-75-6 |
|---|---|
Formule moléculaire |
C15H36N4 |
Poids moléculaire |
272.47 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)-4,4-dimethylheptane-1,7-diamine |
InChI |
InChI=1S/C15H36N4/c1-15(2,7-3-11-18-13-5-9-16)8-4-12-19-14-6-10-17/h18-19H,3-14,16-17H2,1-2H3 |
Clé InChI |
LBIGWJLVNCHYGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCNCCCN)CCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
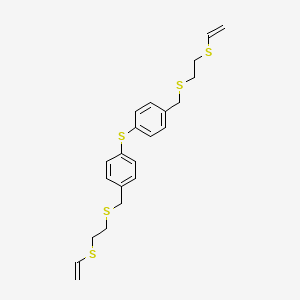
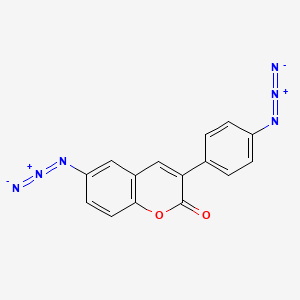
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
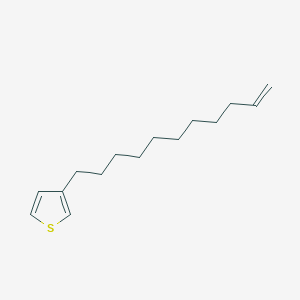
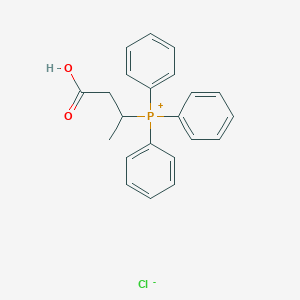
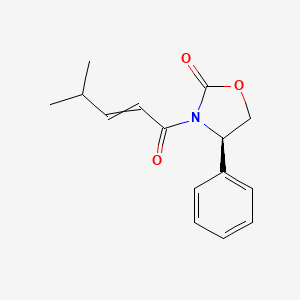
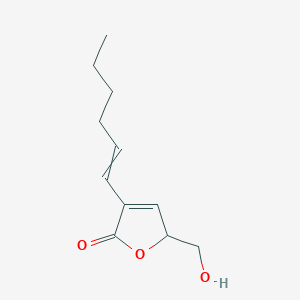
![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

